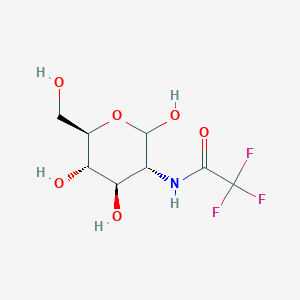

2-Deoxy-2-trifluoroacetamido-d-glucose

Description

2-Deoxyamino sugars are fundamental components of a vast array of biologically important molecules, including antibiotics, bacterial polysaccharides, and glycoproteins. 2-Deoxy-2-trifluoroacetamido-d-glucose, also known as N-Trifluoroacetyl-D-glucosamine, is a derivative of one of the most abundant 2-deoxyamino sugars, D-glucosamine. The replacement of the naturally occurring N-acetyl group with an N-trifluoroacetyl group significantly alters the chemical properties of the sugar, making it a valuable tool in synthetic carbohydrate chemistry. This modification enhances the compound's utility as a glycosyl donor, a molecule that provides the sugar unit in the formation of glycosidic bonds.

The core structure of this compound is based on the 2-deoxy-D-glucose scaffold, a glucose molecule where the hydroxyl group at the C-2 position is replaced by an amino group, which is in turn acylated. This structural motif is central to the chemical behavior of the molecule in synthesis.

In the intricate process of oligosaccharide and glycoconjugate synthesis, protecting groups are essential for temporarily masking reactive functional groups, thereby directing the course of chemical reactions to the desired outcome. The choice of the N-acyl protecting group on a 2-amino-2-deoxy sugar donor is particularly crucial as it profoundly influences the stereoselectivity of glycosylation reactions.

The N-trifluoroacetyl (TFA) group in this compound serves as a non-participating protecting group. Unlike the more common N-acetyl group, the electron-withdrawing nature of the trifluoromethyl moiety reduces the nucleophilicity of the amide oxygen. This prevents the formation of an oxazolinium ion intermediate, which typically directs the formation of 1,2-trans glycosidic linkages. The absence of this neighboring group participation allows for greater flexibility in controlling the stereochemical outcome of glycosylation, potentially favoring the formation of the more challenging 1,2-cis linkages under specific conditions. researchgate.net

However, the reactivity of N-TFA protected donors can be complex. Research has indicated that the performance of these building blocks can be affected by the formation of oxazoline (B21484) byproducts and the participation of the amide N-H in hydrogen bonding with the acceptor hydroxyl group, which can influence the stereoselectivity of the reaction. researchgate.net The interplay of these factors makes the N-trifluoroacetyl group a subject of ongoing study for achieving precise stereocontrol in the synthesis of complex carbohydrates.

The unique properties imparted by the N-trifluoroacetyl group have positioned this compound as a valuable intermediate in several areas of research and development. Its primary application lies in its role as a versatile building block for the synthesis of complex glycosylated molecules. chemimpex.com

Key research applications include:

Glycopeptide Synthesis: This compound is utilized in the synthesis of glycopeptides, which are important for studying protein glycosylation and developing new therapeutics. chemimpex.com

Oligosaccharide Synthesis: As a glycosyl donor, it is employed in the assembly of complex oligosaccharides, which are crucial for understanding biological recognition processes.

Biochemical Research: It serves as a tool in biochemical studies involving glycosylation processes, aiding researchers in understanding carbohydrate interactions within biological systems. chemimpex.com

Drug Discovery and Development: The compound is an intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and anti-cancer drugs. chemimpex.com

The enhanced reactivity and solubility in various solvents, conferred by the trifluoroacetyl group, make it a preferred choice for chemists aiming to construct complex molecular architectures in the field of carbohydrate chemistry. chemimpex.com

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of this compound.

| Property | Value |

| Synonyms | N-Trifluoroacetyl-D-glucosamine, 2-Deoxy-2-[(trifluoroacetyl)amino]-D-glucopyranose |

| Molecular Formula | C₈H₁₂F₃NO₆ |

| Molecular Weight | 275.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 182-186 °C |

| Solubility | Soluble in water and polar organic solvents |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12F3NO6 |

|---|---|

Molecular Weight |

275.18 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C8H12F3NO6/c9-8(10,11)7(17)12-3-5(15)4(14)2(1-13)18-6(3)16/h2-6,13-16H,1H2,(H,12,17)/t2-,3-,4-,5-,6?/m1/s1 |

InChI Key |

ZXNYUXIMAXVSFN-IVMDWMLBSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)C(F)(F)F)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NC(=O)C(F)(F)F)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Deoxy 2 Trifluoroacetamido D Glucose and Its Precursors

Strategies for Installation of the 2-Trifluoroacetamido Group

The introduction of the trifluoroacetamido group at the C-2 position of a glucose scaffold is a key transformation. This group serves both as a protecting group for the amine and as a functional moiety that influences the reactivity and physical properties of the molecule.

Direct Acylation of 2-Amino-2-deoxy-d-glucose Derivatives

Direct acylation of the amino group in 2-amino-2-deoxy-d-glucose (glucosamine) derivatives is a straightforward approach. This method typically involves reacting the free amine with a trifluoroacetylating agent. A common reagent for this purpose is trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate. The reaction is generally performed in a suitable solvent, often in the presence of a base to neutralize the trifluoroacetic acid byproduct.

The N-trifluoroacetyl group is advantageous as it is stable under various reaction conditions but can be removed under mild basic conditions. acs.org This one-pot, triflic-acid-promoted reaction can provide N-trifluoroacetyl-protected amidoketones in good to excellent yields. acs.orgnih.gov

Table 1: Examples of Direct Trifluoroacetylation

| Starting Material | Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Amino Acid | Trifluoroacetic Anhydride (TFAA), Triflic Acid (TfOH) | Not specified | Room Temperature, 1h | Good to Excellent |

This table is interactive. Click on the headers to sort the data.

Trifluoroacetylation in Multistep Carbohydrate Synthesis

In more complex, multistep syntheses of carbohydrate derivatives, the trifluoroacetylation step is strategically placed among other transformations. The trifluoroacetamide (B147638) moiety is often introduced early in the synthetic route to protect the C-2 amino group during subsequent reactions, such as deoxygenation at other positions. nih.govacs.org For instance, in the synthesis of rare deoxyamino sugars, a trifluoroacetamide moiety is used as a stable protecting group during a critical C-6 deoxygenation step. nih.govacs.org This strategy highlights the robustness of the trifluoroacetyl group under conditions where other protecting groups might be labile. nih.gov

Synthesis from d-Glucosamine Derivatives

Utilizing d-Glucosamine Propane-1,3-diyl Dithioacetal as a Precursor

D-glucosamine propane-1,3-diyl dithioacetal is a versatile precursor in carbohydrate chemistry. tandfonline.comtandfonline.com The dithioacetal group at the anomeric position provides protection and allows for a range of synthetic manipulations, including C-C bond formations via the Corey-Seebach reaction. tandfonline.comorganic-chemistry.org The amino group at C-2 requires protection, and various N-protecting groups, including N-acetyl and N-tert-butoxycarbonyl, have been successfully installed on this scaffold. tandfonline.comtandfonline.comorganic-chemistry.org While direct trifluoroacetylation is not explicitly detailed in the provided sources, the established methodologies for N-protection on this substrate suggest that trifluoroacetylation would be a viable and effective strategy. The stability of the N-acetyl derivative to strong bases like butyllithium indicates that an N-trifluoroacetyl derivative would likely exhibit similar or enhanced stability, making it a suitable intermediate for further transformations. organic-chemistry.orgorganic-chemistry.org

Employing d-Glucosamine Hydrochloride in Convergent Syntheses

D-glucosamine hydrochloride is a commercially available and widely used starting material for the synthesis of various glucosamine (B1671600) derivatives. nih.govorgsyn.orggoogle.comscispace.com It serves as a precursor in scalable syntheses of rare deoxyamino sugar building blocks. nih.govacs.org In these syntheses, the amino group is typically protected at an early stage. For example, 1,3,4,6-tetra-O-acetyl-β-d-glucosamine hydrochloride can be converted into a precursor bearing a trifluoroacetamide group at the C-2 position. nih.gov This intermediate can then undergo further modifications, such as C-6 deoxygenation, to yield versatile scaffolds for the synthesis of complex oligosaccharides. nih.govacs.org The hydrochloride salt is typically neutralized in situ or converted to the free amine before the acylation step.

This table is interactive. Click on the headers to sort the data.

Protective Group Chemistry in the Synthesis of 2-Deoxy-2-trifluoroacetamido-d-glucose Scaffolds

The synthesis of complex carbohydrates like this compound relies heavily on the strategic use of protecting groups. These groups temporarily mask reactive functional groups, such as hydroxyl and amino groups, to prevent unwanted side reactions and to direct the reactivity to specific sites on the carbohydrate scaffold.

The choice of protecting groups is critical and depends on the planned reaction sequence. In the context of synthesizing this compound, the trifluoroacetyl group itself serves as a robust protecting group for the C-2 amine. For the hydroxyl groups, a variety of protecting groups can be employed.

Common strategies include:

Acyl groups (e.g., acetyl, benzoyl): These are often used to protect hydroxyl groups and can be removed under basic conditions. They can also act as participating groups in glycosylation reactions, influencing the stereochemical outcome. nih.gov

Ether groups (e.g., benzyl, silyl ethers): Benzyl ethers are stable to a wide range of conditions and are typically removed by hydrogenolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), offer tunable stability and are often removed with fluoride reagents.

Cyclic acetals (e.g., isopropylidene, benzylidene): These are used to protect diols, often constraining the conformation of the pyranose ring, which can influence the stereoselectivity of subsequent reactions. nih.gov

The compatibility of the N-trifluoroacetyl group with the conditions required for the introduction and removal of these hydroxyl protecting groups is a key consideration in designing a successful synthetic route. The stability of the trifluoroacetyl group to acidic conditions allows for the use of acid-labile protecting groups like isopropylidene acetals. Conversely, its lability to basic conditions requires careful selection of reagents if base-labile protecting groups are used elsewhere in the molecule.

Orthogonal Protection Strategies

In the synthesis of complex carbohydrates like this compound and its derivatives, orthogonal protection strategies are crucial. researchgate.net This approach involves the use of multiple protecting groups, each of which can be removed under specific reaction conditions without affecting the others. researchgate.net This allows for the selective modification of different functional groups within the same molecule, which is essential for building complex oligosaccharide structures. researchgate.netnih.gov

The synthesis of deoxyamino sugar building blocks often starts from D-glucosamine. nih.govwiley-vch.de A typical strategy involves a sequence of protection steps to selectively mask the amino and various hydroxyl groups. For instance, the more nucleophilic amino group can be chemoselectively protected first. wiley-vch.de Subsequently, cyclic protecting groups like benzylidene acetals or silylidene ketals can be used to mask specific diols, such as the C-4 and C-6 hydroxyls. wiley-vch.de The remaining hydroxyl groups can then be protected with other groups, creating a fully protected monosaccharide ready for further glycosylation reactions.

An example of an orthogonal protection scheme is the use of an N-trifluoroacetyl group for the amine, acetyl groups for hydroxyls at C-3 and C-4, and an allyl group at the anomeric position (C-1). The allyl group can be removed under specific palladium-catalyzed conditions, the acetyl esters under basic conditions (e.g., sodium methoxide in methanol), and the N-trifluoroacetyl group under slightly different basic conditions, allowing for sequential manipulation of these positions. researchgate.netnih.gov This strategic application of different protecting groups provides the flexibility required for the synthesis of complex glycans. researchgate.net

| Protecting Group | Functional Group Protected | Typical Removal Conditions | Stability |

|---|---|---|---|

| Benzyl (Bn) | Hydroxyl | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base |

| Acetyl (Ac) | Hydroxyl | Basic hydrolysis (e.g., NaOMe/MeOH) | Labile to base |

| Trifluoroacetyl (TFA) | Amino | Mild basic conditions (e.g., aq. NH₃ or dilute NaOH) | More base-labile than Acetyl |

| Allyloxycarbonyl (Alloc) | Hydroxyl/Amino | Pd(0) catalysis | Stable to acid and standard basic conditions |

| tert-Butyldiphenylsilyl (TBDPS) | Hydroxyl | Fluoride ion (e.g., TBAF) | Stable to a wide range of conditions |

Role of the Trifluoroacetyl Group as an N-Blocking Moiety

The trifluoroacetyl (TFA) group serves as a crucial N-blocking (protecting) moiety in the synthesis of 2-amino-2-deoxy sugars. nih.gov Its primary role is to mask the highly reactive amino group at the C-2 position of glucosamine to prevent unwanted side reactions during subsequent synthetic steps, such as glycosylation or modification of hydroxyl groups. wiley-vch.deresearchgate.net

The electron-withdrawing nature of the three fluorine atoms makes the trifluoroacetyl group distinct from other acyl groups. This property influences the reactivity of the glycosyl donor. Unlike participating protecting groups such as the N-acetyl group, which can form an oxazoline (B21484) intermediate and direct the formation of 1,2-trans glycosidic bonds, the N-trifluoroacetyl group is considered a non-participating group. This lack of participation is advantageous when the formation of a 1,2-cis glycosidic linkage is desired. However, the reduced reactivity of N-TFA protected donors can sometimes be a drawback, potentially leading to the formation of oxazoline byproducts under certain glycosylation conditions. researchgate.net

Furthermore, the N-trifluoroacetyl group can serve as a masked form of a glucosamine residue in enzymatic synthesis. For example, UDP-N-trifluoroacetylglucosamine has been shown to be a substrate for certain N-acetylglucosaminyltransferases, allowing for the enzymatic incorporation of a modified glucosamine unit into an oligosaccharide chain. nih.gov

The choice of the N-acyl protecting group is critical as it significantly impacts the reactivity and stereochemical outcome of glycosylation reactions. The trifluoroacetyl (TFA) and trichloroacetyl (TCA) groups are two common electron-withdrawing N-protecting groups used in the synthesis of 2-amino sugars. acs.org

Both TFA and TCA are more electron-withdrawing than a simple acetyl group. This property generally increases the stability of the protecting group under acidic conditions but makes it more susceptible to basic cleavage. wiley-vch.de The TCA group is often used for the chemoselective protection of the amino function in D-glucosamine due to the higher nucleophilicity of the nitrogen compared to the hydroxyl groups. wiley-vch.de

A key difference lies in their lability and impact on donor reactivity. The TFA group is generally more labile (easier to remove) under mild basic conditions than the TCA group. This allows for its removal without affecting other, more robust protecting groups. In terms of reactivity, both are considered non-participating groups, which is useful for synthesizing 1,2-cis linkages. However, their performance can vary depending on the specific glycosyl donor and reaction conditions. For instance, in some glycosylation reactions, N-TFA protected building blocks have shown reduced performance due to the formation of byproducts. researchgate.net

| Property | N-Trifluoroacetyl (N-TFA) | N-Trichloroacetyl (N-TCA) | N-Acetyl (N-Ac) |

|---|---|---|---|

| Electron-Withdrawing Nature | Strong | Strong | Weak |

| Neighboring Group Participation | Non-participating | Non-participating | Participating |

| Favored Glycosidic Linkage | 1,2-cis | 1,2-cis | 1,2-trans |

| Cleavage Conditions | Mild basic conditions (e.g., aq. NH₃) nih.gov | Basic conditions (e.g., Na/NH₃) | Strongly acidic or basic conditions |

The N-trifluoroacetyl group is valued for its ease of removal under specific and mild conditions, which is a key aspect of its utility in orthogonal protection strategies. researchgate.net The deprotection is typically achieved through solvolysis under mild basic conditions. researchgate.net

Common reagents and conditions for the removal of the N-trifluoroacetyl group include:

Aqueous Ammonia: Treatment with a solution of ammonia in water or an alcohol like methanol is a frequently used method.

Mild Basic Hydrolysis: Dilute solutions of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a water/methanol mixture can effectively cleave the amide bond. researchgate.netnih.gov

The reaction is generally carried out at room temperature and proceeds to completion within a few hours. researchgate.net The mildness of these conditions ensures that other potentially sensitive functionalities in the molecule, such as ester protecting groups (e.g., acetyl) on hydroxyls and, importantly, the newly formed glycosidic linkages, remain intact. nih.gov This selective removal is a significant advantage over the cleavage of other N-acyl groups, which might require harsher conditions that could compromise the integrity of the final product.

Scalable Synthesis and Efficiency Considerations

The development of scalable and efficient synthetic routes is essential for producing significant quantities of this compound and its derivatives for further research or application. Scalability requires that each step of the synthesis is robust, high-yielding, and avoids difficult purification methods like chromatography where possible. nih.govacs.org

A scalable synthesis of related deoxyamino sugars has been demonstrated starting from readily available D-glucosamine hydrochloride. nih.gov Key considerations for efficiency in such multi-step syntheses include:

Robust Reactions: Utilizing reactions that are known to proceed to completion with high yields and minimal side products is crucial. For example, the protection of the amino group as a trifluoroacetamide and subsequent modifications are often high-yielding steps. nih.gov

Chemical Transformations and Derivatization of 2 Deoxy 2 Trifluoroacetamido D Glucose

Glycosylation Reactions Involving 2-Deoxy-2-trifluoroacetamido-d-glucose Derivatives

Glycosylation is a pivotal process for the synthesis of complex carbohydrates and glycoconjugates. The derivatives of this compound serve as important glycosyl donors in these reactions.

Glycosyl halides are versatile intermediates in glycosylation chemistry due to their reactivity. nih.govbris.ac.uk The preparation of glycosyl halides from acetylated derivatives of this compound is a critical first step for many synthetic pathways. While specific protocols for the trifluoroacetamido-substituted glucose are not detailed in the provided search results, general methods for preparing 2-deoxyglycosyl halides can be inferred. For instance, the conversion of an anomeric acetate (B1210297) to the corresponding bromide can be achieved using hydrogen bromide in acetic acid. nih.gov Another approach involves the use of trimethylsilyl (B98337) bromide to synthesize deoxy-sugar bromides, which offers the advantage of avoiding trace acids and aqueous workups that can lead to the decomposition of these unstable compounds. nih.gov

It is important to note that 2-deoxy glycosyl halides, with the exception of fluorides, are known for their instability and are often generated in situ or used immediately after synthesis. nih.govbris.ac.uk Their reactivity and the stereoselectivity of subsequent glycosylation reactions are highly dependent on the nature of the halide leaving group. nih.gov

The synthesis of nucleosides, the building blocks of DNA and RNA, often involves the condensation of a glycosyl donor with a nucleobase. nih.gov Glycosyl halides derived from this compound are valuable precursors for this purpose.

A common and effective method for nucleoside synthesis is the Vorbrüggen glycosylation, which involves the reaction of a glycosyl donor with a silylated nucleobase. researchgate.net In this context, a glycosyl halide derived from this compound would be reacted with a silylated nucleobase, such as bis(trimethylsilyl)thymine. This reaction is typically promoted by a Lewis acid, such as tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net The silylation of the nucleobase enhances its solubility and nucleophilicity, facilitating the glycosidic bond formation.

The stereochemical outcome of the glycosidic bond formation is a critical aspect of nucleoside synthesis. The absence of a participating group at the C-2 position of 2-deoxy sugars makes controlling the anomeric stereochemistry challenging. nih.govmdpi.com In many cases, glycosylation reactions with 2-deoxy donors can lead to a mixture of α and β anomers. nih.gov The stereoselectivity is influenced by various factors, including the nature of the glycosyl donor, the protecting groups, the solvent, and the promoter used in the reaction. nih.govmdpi.com For instance, under Koenigs-Knorr conditions, the choice of the silver salt promoter can influence the stereochemical outcome. nih.gov While direct SN2-like reactions with strong nucleophiles can favor the formation of β-linked products, other conditions might favor the α-anomer due to the anomeric effect. bris.ac.ukmdpi.com

| Factor | Influence on Stereoselectivity |

| Glycosyl Donor | The nature of the leaving group (e.g., halide) and protecting groups affects reactivity and stereochemical outcome. |

| Nucleophile | The reactivity of the silylated nucleobase can influence the transition state of the reaction. |

| Promoter/Catalyst | Lewis acids like SnCl4 or TMSOTf activate the glycosyl donor and can influence the stereochemical course of the reaction. |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of intermediates and the reaction pathway. |

| Temperature | Reaction temperature can influence the kinetic versus thermodynamic control of product formation. |

Challenges and Strategies in Glycosylation with 2-Amino-2-deoxyglycosyl Donors

The presence of an amino group at the C-2 position introduces specific challenges in glycosylation reactions. The corresponding N-acyl protecting group, such as the trifluoroacetamido group, can participate in the reaction, influencing both reactivity and stereoselectivity.

A significant challenge in using 2-acetamido-2-deoxyglycosyl donors is the potential formation of stable 1,2-O,N-oxazoline intermediates. researchgate.net This occurs through neighboring group participation of the 2-acetamido group, where the amide oxygen attacks the anomeric center. nih.gov While these oxazolines can be used as glycosyl donors themselves, their formation can sometimes be an undesired side reaction that reduces the efficiency of the intended glycosylation. researchgate.netnih.gov The stability of these oxazoline (B21484) intermediates can make the glycosyl donor less reactive. researchgate.net Strategies to overcome this include the use of specific activating reagents and reaction conditions that either avoid the formation of the oxazoline or promote its subsequent reaction with the glycosyl acceptor. nih.gov For instance, the use of reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) can directly convert a reducing-end 2-acetamido sugar to the corresponding oxazoline in aqueous media, which can then be used in enzymatic transglycosylation reactions. researchgate.netnih.gov

Approaches to Suppress Oxazoline Formation

In glycosylation reactions, the presence of an N-acyl group at the C-2 position of a glycosyl donor can lead to the formation of an oxazoline byproduct. This side reaction proceeds via intramolecular attack of the amide oxygen onto the anomeric center, leading to a stable five-membered ring that can act as a competing glycosyl donor or be unreactive under the reaction conditions, ultimately reducing the yield of the desired glycoside. The trifluoroacetyl (TFA) group in this compound, while being a useful protecting group, is also known to be susceptible to this transformation. researchgate.net

Research has indicated that the performance of N-TFA protected building blocks in glycosylation reactions can be diminished due to the formation of these oxazoline byproducts. researchgate.net The electron-withdrawing nature of the trifluoromethyl group can influence the nucleophilicity of the amide oxygen and the stability of the resulting oxazoline.

Strategies to mitigate oxazoline formation often involve careful selection of reaction conditions and glycosyl donors. Key approaches include:

Promoter System: The choice of promoter or activator is crucial. Milder activation conditions are often favored to minimize the formation of the oxocarbenium ion intermediate that is susceptible to intramolecular attack.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-participating solvents are often employed to disfavor the formation of the oxazoline intermediate.

Temperature Control: Lowering the reaction temperature can help to control the rate of oxazoline formation relative to the desired glycosylation reaction.

By carefully controlling these parameters, the formation of the oxazoline byproduct can be suppressed, thereby improving the efficiency of glycosylation reactions utilizing this compound donors.

Deoxygenation Reactions at C-6 Position

The selective deoxygenation of carbohydrates is a fundamental transformation that provides access to deoxy sugars, which are components of many biologically active natural products. The C-6 primary hydroxyl group of glucose derivatives is a common target for deoxygenation. In the context of this compound, the trifluoroacetamide (B147638) moiety serves as a protecting group for the C-2 amino function while the C-6 hydroxyl group is modified.

A notable strategy for the C-6 deoxygenation of D-glucosamine derivatives involves the use of a 2-trifluoroacetamide moiety to mask the 2-amino group. nih.gov This approach is a key step in the synthesis of rare deoxyamino sugars. The general sequence for this transformation typically involves:

Selective Activation of the C-6 Hydroxyl Group: The primary hydroxyl group at the C-6 position is selectively converted into a good leaving group. Common methods include tosylation, mesylation, or conversion to a halide.

Reductive Cleavage: The activated C-6 position is then subjected to reduction to remove the leaving group and introduce a hydrogen atom. This can be achieved using various reducing agents, such as lithium aluminum hydride, or through radical-mediated reductions.

The robustness of the trifluoroacetamido group under these reaction conditions is critical for the successful synthesis of 6-deoxy-2-trifluoroacetamido-d-glucose derivatives. These deoxygenated compounds are valuable intermediates for the synthesis of complex carbohydrates and glycoconjugates. nih.gov

Intramolecular Cyclization Reactions from this compound Intermediates

The strategic functionalization of this compound allows for its use as a precursor in intramolecular cyclization reactions to generate valuable carbocyclic and heterocyclic structures, namely aminocyclitols and iminosugars. These classes of compounds are of significant interest due to their wide range of biological activities.

Synthesis of Aminocyclitols

Aminocyclitols are carbocyclic compounds that are hydroxylated and contain at least one amino group. They are key components of many antibiotics and other biologically active molecules. nih.gov The biosynthesis of aminocyclitols often starts from glucose-6-phosphate, which undergoes an intramolecular cyclization. nih.govresearchgate.net

While direct synthesis from this compound is not extensively detailed, the general principles of aminocyclitol synthesis from sugar precursors can be applied. A plausible synthetic route would involve the following key transformations:

Formation of a Carbon-Carbon Bond: An intramolecular reaction, such as an aldol (B89426) condensation or a radical cyclization, would be required to form the carbocyclic ring. This typically necessitates the generation of reactive centers at appropriate positions on the sugar backbone.

Functional Group Manipulations: Subsequent modifications of the hydroxyl and trifluoroacetamido groups would be necessary to achieve the desired stereochemistry and substitution pattern of the target aminocyclitol.

The trifluoroacetamido group can play a crucial role in directing the stereochemical outcome of these transformations and can be later hydrolyzed to reveal the free amino group.

Synthesis of Iminosugars

Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases, with applications in the treatment of various diseases. nih.govnih.gov The synthesis of iminosugars often involves the intramolecular cyclization of an amino-functionalized sugar derivative.

The synthesis of iminosugars from D-glucose derivatives has been achieved through various strategies, including the use of stable ditriflates which undergo double nucleophilic displacement. chemrxiv.orgresearchgate.net An amination-cyclization cascade reaction has also been reported as an efficient method. acs.orgresearchgate.net A general approach for the synthesis of iminosugars from a this compound intermediate would likely involve:

Introduction of a Leaving Group: A leaving group is introduced at a position that will allow for intramolecular nucleophilic attack by the nitrogen of the trifluoroacetamido group (or a derivative thereof).

Intramolecular Cyclization: The nitrogen atom displaces the leaving group to form the piperidine (B6355638) or pyrrolidine (B122466) ring characteristic of iminosugars.

Reduction and Deprotection: The resulting cyclic intermediate may require reduction of the amide carbonyl and subsequent removal of protecting groups to yield the final iminosugar.

The trifluoroacetamido group can be advantageous in these syntheses due to its stability and its influence on the reactivity of the nitrogen atom.

Halogenation and Fluoro Sugar Chemistry

The introduction of halogen atoms, particularly fluorine, into carbohydrate structures can significantly alter their biological properties. beilstein-journals.org Fluorinated sugars are often more stable towards enzymatic degradation and can exhibit enhanced binding to biological targets. This compound serves as a precursor for the synthesis of various halogenated and fluoro sugar derivatives.

Halogenation of D-glucose derivatives can be achieved using a variety of reagents. For example, treatment with triphenylphosphine (B44618) and a carbon tetrahalide can introduce chlorine or bromine at various positions. nih.gov The regioselectivity of these reactions is often dependent on the protecting group pattern of the sugar.

The synthesis of fluoro sugars from glucose derivatives is of particular interest. Nucleophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) is a common method for replacing hydroxyl groups with fluorine. nih.govbeilstein-archives.org This can be applied to derivatives of this compound to introduce fluorine at specific positions, such as C-4 and C-6. nih.gov The resulting fluoro-2-deoxy-2-trifluoroacetamido-d-glucose derivatives are valuable building blocks for the synthesis of fluorinated glycans and glycomimetics.

The presence of the trifluoroacetamido group can influence the outcome of these halogenation reactions, and its stability under the reaction conditions is a key consideration. The resulting halogenated and fluoro sugar derivatives of this compound are important tools for studying carbohydrate-protein interactions and for the development of new therapeutic agents.

Applications of 2 Deoxy 2 Trifluoroacetamido D Glucose As a Building Block in Organic Synthesis

Precursor for Nitrogen-Containing Carbohydrate Mimics

2-Deoxy-2-trifluoroacetamido-d-glucose is a key precursor in the synthesis of nitrogen-containing carbohydrate mimics, particularly rare deoxyamino sugars that are often components of bacterial glycans but not typically found in mammalian systems. The trifluoroacetamide (B147638) moiety is instrumental in these syntheses. It is an easy-to-introduce protecting group that exhibits stability under harsh reductive conditions, which are often necessary for critical steps like C-6 deoxygenation. acs.orgnih.gov

The synthesis of these mimics is significant because carbohydrates play vital roles in numerous biological processes, including cell-cell recognition and host-pathogen interactions. nih.gov The structural diversity of the prokaryotic glycome is vast, largely due to the variety of unique monosaccharides it contains. nih.gov By using this compound derivatives, chemists can access these rare sugars, which can then be used to study and modulate biological pathways. For instance, the trifluoroacetamide-protected precursor facilitates the early-stage deoxygenation at the C-6 position, a critical step in converting common sugars like D-glucosamine into more complex and rare 2,6-dideoxy amino sugars. acs.orgnih.gov

Synthetic Scaffold for Rare Deoxyamino Hexopyranosides

The utility of this compound extends to its role as a foundational scaffold for preparing a diverse array of orthogonally protected rare deoxyamino hexopyranosides. acs.orgnih.gov A key derivative in this context is allyl 2,6-dideoxy-2-trifluoroacetamido-β-d-glucopyranoside, which has been identified as a robust and promising intermediate. nih.gov The trifluoroacetyl group is a key feature of this scaffold, providing stability and influencing reactivity, while the allyl group at the anomeric position allows for further chemical modifications. acs.orgnih.gov

This scaffold approach has been successfully exemplified in the synthesis of several important rare deoxyamino sugars. nih.gov The robustness and scalability of this synthetic route have been demonstrated, highlighting its potential for producing these valuable compounds on a larger scale. nih.govnih.gov For example, an advanced building block for 2-acetamido-4-amino-2,4,6-trideoxy-d-galactopyranose was synthesized on a 30-gram scale starting from a glucosamine (B1671600) derivative, showcasing the practicality of this methodology. nih.govnih.gov

The table below summarizes some of the rare deoxyamino hexopyranosides that can be synthesized using scaffolds derived from this compound.

| Rare Deoxyamino Hexopyranoside | Precursor Scaffold | Key Synthetic Step | Reference |

| Fucosamine | Allyl 2,6-dideoxy-2-trifluoroacetamido-β-d-glucopyranoside | C-6 Deoxygenation | acs.orgnih.gov |

| Quinovosamine | Allyl 2,6-dideoxy-2-trifluoroacetamido-β-d-glucopyranoside | C-6 Deoxygenation | acs.orgnih.gov |

| Bacillosamine | Allyl 2,6-dideoxy-2-trifluoroacetamido-β-d-glucopyranoside | C-6 Deoxygenation | acs.orgnih.gov |

| 2-acetamido-4-amino-2,4,6-trideoxy-d-galactopyranose | Allyl 3-O-acetyl-4-azido-2,4,6-trideoxy-2-trifluoroacetamido-β-d-galactopyranoside | Multi-step synthesis from D-glucosamine hydrochloride | nih.govnih.gov |

Intermediate for Complex Oligosaccharide and Glycoconjugate Synthesis

The synthesis of complex oligosaccharides and glycoconjugates containing 2-deoxy-2-amino sugar residues presents significant challenges due to the reactivity of these monosaccharides. researchgate.net The choice of the nitrogen-protecting group at the C-2 position is critical for achieving high stereoselectivity (typically 1,2-trans linkage) in glycosylation reactions. nih.gov this compound derivatives serve as excellent intermediates in this context because the trifluoroacetyl group can act as a participating neighboring group, directing the incoming glycosyl acceptor to the β-face of the oxocarbenium ion intermediate, thus ensuring the formation of the desired 1,2-trans-glycosidic bond. nih.gov

The stability of the trifluoroacetyl group allows it to withstand various reaction conditions encountered during the multi-step assembly of oligosaccharides. nih.gov This robustness is crucial for complex syntheses that require multiple protection and deprotection steps. nih.gov The promise of building blocks like allyl 2,6-dideoxy-2-N-trifluoroacetyl-β-d-glucopyranoside has been noted specifically in the context of synthesizing synthetic zwitterionic oligosaccharides, which are complex targets of significant biological interest. nih.govnih.gov The development of reliable methods using such intermediates is essential for accessing pure, well-defined glycans and glycoconjugates for biological and medicinal research, as their isolation from natural sources is often difficult. researchgate.netnih.gov

Biochemical and Enzymatic Research Applications

Use as a Substrate for Glycosyltransferases

For 2-Deoxy-2-trifluoroacetamido-d-glucose to be utilized in the enzymatic synthesis of oligosaccharides, it must first be converted into its activated nucleotide sugar form, uridine (B1682114) 5'-(2-trifluoroacetamido-2-deoxy-α-D-glucopyranosyl diphosphate), commonly abbreviated as UDP-N-trifluoroacetylglucosamine (UDP-GlcNAc-F3). This molecule can then serve as a donor substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. nih.gov

Research has demonstrated that UDP-N-trifluoroacetylglucosamine is an effective alternative to the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), in reactions catalyzed by specific N-acetylglucosaminyltransferases. nih.gov It has been successfully used as a substrate for two key enzymes involved in the biosynthesis of glycoproteins:

Core-2 GlcNAc transferase (EC 2.4.1.102) : This enzyme is involved in the synthesis of O-linked glycoproteins. nih.gov

GlcNAcT-V transferase (EC 2.4.1.155) : This transferase plays a crucial role in controlling the branching patterns of complex Asn-linked oligosaccharides on the cell surface. nih.gov

The ability of these enzymes to utilize UDP-GlcNAc-F3 facilitates the creation of modified oligosaccharides that are essential for studying glycan-protein interactions and biological function. nih.gov

The enzymatic acceptance of the N-trifluoroacetamido group is a critical aspect of its utility. Studies have shown that this modified group acts as a specific recognition element for certain glycosyltransferases. nih.gov For instance, the core-2 GlcNAc transferase recognizes and transfers the GlcNAc-F3 moiety. In contrast, the same enzyme does not accept UDP-glucosamine (which has a free amine group) or UDP-glucose as donor substrates. nih.gov This specificity indicates that while the enzyme's active site can accommodate the bulky and highly electronegative trifluoroacetyl group, it still maintains stringent requirements for other features of the donor substrate, demonstrating a degree of plasticity in substrate recognition. nih.gov

Introduction of Masked Glucosamine (B1671600) Residues into Oligosaccharides

A primary application of UDP-GlcNAc-F3 is the introduction of "masked" glucosamine residues into growing oligosaccharide chains. nih.gov The trifluoroacetyl group effectively serves as a protecting group for the amine at the C-2 position of glucose. Once the GlcNAc-F3 residue has been enzymatically incorporated into an oligosaccharide, this protecting group can be chemically removed under mild basic conditions. This deprotection step yields a glucosamine residue with a free primary amine, which is not typically found in naturally occurring mammalian glycans. nih.gov

This chemoenzymatic approach has been successfully used to synthesize complex oligosaccharides. For example:

A trisaccharide was prepared using the core-2 GlcNAc transferase. nih.gov

A tetrasaccharide was synthesized using the GlcNAcT-V transferase. nih.gov

In the latter case, the subsequent removal of the trifluoroacetyl group resulted in the corresponding glucosamine-containing tetrasaccharide. nih.gov This strategy allows for the site-specific introduction of a reactive functional group (the amine) into a complex glycan structure, which can be used for further chemical modifications such as the attachment of fluorescent probes or affinity tags.

| Enzyme Used | Acceptor Substrate | Product Formed | Significance |

|---|---|---|---|

| Core-2 GlcNAc transferase | β-D-Galp-(1->3)-α-D-GalpNAc-OR | β-D-Galp-(1->3)-[β-D-GlcpNAc-F3(1->6)]-α-D-GalpNAc-OR | Demonstrates use in O-linked glycan synthesis. |

| GlcNAcT-V transferase | β-D-GlcpNAc-(1->2)-α-D-Manp-(1->6)-β-D-Glcp-OR | β-D-GlcpNAc-(1->2)-[β-D-GlcpNAc-F3-(1->6)]-α-D-Manp-(1->6)-β-D-Glcp-OR | Demonstrates use in N-linked glycan branching. |

Implications for Studies of Glycoprotein (B1211001) Biosynthesis

The ability to introduce masked glucosamine residues has significant implications for studying the biosynthesis of glycoproteins. Glycosylation is a complex process, and understanding the role of each monosaccharide unit is a major challenge in glycobiology. nih.gov Using analogs like this compound allows researchers to probe the substrate specificity of glycosyltransferases and create modified glycoproteins. nih.gov By inhibiting or altering the glycosylation process, for example through the introduction of modified sugars, scientists can investigate the impact on protein folding, stability, and function. nih.govnih.gov The site-specific unmasking of the amine group provides a powerful tool for attaching biochemical probes to specific locations within a glycan, enabling detailed studies of glycan structure and its interactions with other molecules.

Investigating Metabolic Pathways (as a research tool)

Glucose analogs are widely used as research tools to investigate metabolic pathways. arkat-usa.orgplos.org For example, 2-deoxy-D-glucose (2-DG) is known to inhibit glycolysis, while radiolabeled 2-deoxy-2-fluoro-D-glucose (FDG) is used to trace glucose uptake in tissues. plos.orgnih.gov Similarly, this compound can be used as a metabolic chemical reporter to probe the hexosamine biosynthesis pathway. By introducing this unnatural sugar analog to cells, researchers can track its metabolic fate as it is converted to UDP-GlcNAc-F3 and subsequently incorporated into glycoproteins. nih.gov This allows for the investigation of the enzymes involved in these pathways and the dynamics of glycoprotein synthesis and turnover. The trifluoroacetyl group provides a unique chemical handle that can potentially be used for detection and analysis, offering a method to visualize and identify glycoproteins that have incorporated the analog. nih.gov

Structural and Computational Investigations of 2 Deoxy 2 Trifluoroacetamido D Glucose and Its Analogues

Spectroscopic Characterization in Academic Research

The unambiguous identification and structural confirmation of 2-Deoxy-2-trifluoroacetamido-d-glucose and its derivatives rely heavily on modern spectroscopic techniques. Academic research employs a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide detailed insights into the molecular architecture of these compounds.

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can map the carbon framework and the relative stereochemistry of the molecule. Key nuclei observed are ¹H (proton), ¹³C, and ¹⁹F.

The ¹H NMR spectrum provides information on the protons of the pyranose ring and the amide proton. The chemical shifts and coupling constants (J-values) of the anomeric proton (H-1) are particularly diagnostic for determining the α or β configuration. The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the trifluoroacetamido group and the carbons of the sugar ring.

Crucially, ¹⁹F NMR is used to confirm the presence and electronic environment of the trifluoroacetyl group. dokumen.pub The single resonance corresponding to the -CF₃ group is a definitive marker for the compound. nih.gov In studies of ligand-protein interactions, changes in the ¹⁹F chemical shift upon binding to a protein like lysozyme (B549824) can be observed, providing direct evidence of the binding event. researchgate.net

Detailed NMR data has been published for closely related analogues, such as N-trifluoroacetyl-d-glucosamine-6-phosphate, which serves as a representative example for assigning signals. nih.govtamu.edu

| Nucleus | Observed Chemical Shifts (δ) in ppm | Reference |

|---|---|---|

| ¹H | 5.20 and 4.28 (d, anomeric CH), 4.02-3.41 (m, other CH and CH₂) | nih.govtamu.edu |

| ¹³C | 160.04, 159.54 (C=O), 117.91, 114.11 (CF₃), 94.41-54.94 (Sugar ring carbons) | nih.govtamu.edu |

| ¹⁹F | 100.37 and 100.09 | nih.govtamu.edu |

| ³¹P | 6.27 (for 6-phosphate derivative) | nih.govtamu.edu |

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). dokumen.pub Techniques such as Electrospray Ionization (ESI) are commonly used, which can detect the molecule as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. The resulting fragmentation pattern can reveal the loss of specific functional groups, such as the trifluoroacetyl moiety or water molecules, helping to piece together the molecular structure.

Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify N-trifluoroacetyl D-glucosamine in biological samples after chemical derivatization (silylation), demonstrating the utility of MS in complex mixture analysis. nih.gov

| Technique | Ion Mode | Observed m/z | Calculated m/z | Assignment | Reference |

|---|---|---|---|---|---|

| ESI-MS | Positive | 399.98 | 400.00 | [M+H]⁺ | nih.gov |

| GC-MS | N/A | Identified by fragmentation pattern and retention time | Silylated derivative | nih.gov |

Computational Studies on Intermolecular Interactions

Computational modeling provides a powerful lens to investigate the interactions of this compound at the atomic level. These in silico methods complement experimental findings by offering detailed energetic and conformational insights that are often difficult to obtain otherwise.

Ligand-Protein Interaction Modeling

This compound and its derivatives serve as valuable probes and substrates for studying ligand-protein interactions. Molecular modeling studies have been suggested for this compound. researchgate.net Its interaction with enzymes has been a subject of significant research. For instance, N-trifluoroacetyl-D-glucosamine and its oligomers have been studied for their binding to hen egg-white lysozyme. researchgate.net Using ¹⁹F NMR, researchers observed changes in the chemical shift of the trifluoroacetyl group upon binding, which allows for the direct study of the ligand in the enzyme's binding pocket. researchgate.net

Furthermore, the phosphorylated derivative, N-trifluoroacetyl-D-glucosamine-6-phosphate, acts as a substrate analog for the enzyme N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA). inrae.frinrae.fr This demonstrates a direct and specific interaction within the enzyme's active site, making it a candidate for computational docking and molecular dynamics simulations to elucidate the precise binding mode and catalytic mechanism.

| Protein Target | Ligand | Key Findings | Reference |

|---|---|---|---|

| Hen Egg-White Lysozyme | N-trifluoroacetyl-D-glucosamine | Binding observed directly via ¹⁹F NMR chemical shift changes. | researchgate.net |

| N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA) | N-trifluoroacetyl-D-glucosamine-6-phosphate | Acts as a substrate analog, indicating specific binding in the active site. | inrae.frinrae.fr |

Conformation and Energetic Properties of Derivatives

The introduction of the trifluoroacetamido group at the C-2 position significantly influences the electronic and energetic properties of the glucose scaffold. This modification impacts the molecule's reactivity and its interactions with biological macromolecules.

A key finding is the enhanced reactivity of trifluoroacetylated glucosamine (B1671600) derivatives in enzymatic reactions. N-Trifluoroacetyl-d-glucosamine-6-phosphate is hydrolyzed by the enzyme NagA at a rate 26-fold faster than its corresponding N-acetyl derivative. researchgate.netresearchgate.net This substantial rate enhancement is attributed to the strong electron-withdrawing nature of the trifluoroacetyl group. Computationally, this suggests that the trifluoroacetyl group lowers the activation energy for the reaction by stabilizing the tetrahedral intermediate formed during catalysis. researchgate.net

In chemical synthesis, the energetic properties of derivatives are also evident. The glycosylation reaction using 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-D-glucose as a donor is noted to be irreversible. scispace.com This is due to the instability of the intermediate oxocarbenium ion, an effect also driven by the electronic properties of the C-2 substituent, highlighting how the trifluoroacetamido group modulates the energetic landscape of the molecule and its reaction intermediates. scispace.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The current synthesis of 2-Deoxy-2-trifluoroacetamido-d-glucose typically involves the direct N-trifluoroacetylation of D-glucosamine using reagents like trifluoroacetic anhydride. While effective, this approach can require purification steps to separate the desired product from a mixture of anomers and other byproducts. Future research is anticipated to focus on developing more streamlined, efficient, and scalable synthetic methods.

Key areas for development include:

Enzymatic Synthesis : Utilizing enzymes for the synthesis could offer high specificity and milder reaction conditions, reducing the need for extensive protecting group manipulations. Research into identifying or engineering enzymes that can catalyze the trifluoroacetylation of 2-amino-2-deoxy-D-glucose would be a significant step forward.

One-Pot Syntheses : Designing a one-pot reaction sequence starting from more accessible precursors could enhance efficiency and yield, making the compound more readily available for broader research applications. acs.org

Improved Glycosylation Donors : The N-trifluoroacetyl group can influence the stereochemical outcome of glycosylation reactions. researchgate.net Future work will likely focus on optimizing conditions to use N-trifluoroacetyl-protected glucosamine (B1671600) donors to achieve highly stereoselective synthesis of 1,2-cis-glycosidic linkages, which are challenging to form but are present in many biologically important glycoconjugates. researchgate.netmdpi.com A recent scalable synthesis of rare deoxyamino sugar building blocks from D-glucosamine highlighted that the N-trifluoroacetyl group was superior for certain transformations, paving the way for its use in creating a diverse panel of derivatives. acs.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Advantages | Challenges | Future Outlook |

| Chemical Synthesis | Well-established, versatile for various scales. | Often requires multiple protection/deprotection steps; potential for byproduct formation. | Development of new catalysts and one-pot procedures to improve efficiency and stereoselectivity. researchgate.net |

| Enzymatic Synthesis | High stereo- and regioselectivity; mild reaction conditions; environmentally friendly. | Enzyme availability and stability can be limiting; substrate scope may be narrow. | Enzyme engineering and discovery to broaden the range of accessible structures. |

| Chemoenzymatic Synthesis | Combines the versatility of chemical synthesis with the selectivity of enzymatic methods. | Requires compatibility between chemical and enzymatic reaction steps. | A promising area for creating complex glycans with precisely placed N-trifluoroacetyl groups. nih.gov |

Exploration of New Derivatization Strategies

The structure of this compound offers multiple sites for chemical modification, including the hydroxyl groups and the N-trifluoroacetyl group itself. The N-trifluoroacetyl group serves as a stable protecting group for the C-2 amino function but can be removed under mild basic conditions to liberate the free amine, allowing for subsequent modifications at this position. nih.gov

Future derivatization strategies could explore:

Selective Modification of Hydroxyl Groups : Developing methods for the selective acylation, alkylation, sulfation, or phosphorylation of the C-3, C-4, and C-6 hydroxyl groups would yield a library of novel compounds. These derivatives could be used to probe the structural requirements of carbohydrate-binding proteins or as precursors for synthesizing complex glycans.

Fluorination at Other Positions : The introduction of additional fluorine atoms at other positions on the pyranose ring could significantly alter the compound's biological properties, including metabolic stability and binding affinity to target proteins. beilstein-journals.orgresearchgate.net The synthesis of multiply fluorinated N-acetyl-D-glucosamine analogs has already demonstrated the feasibility and interest in this approach. beilstein-journals.org

Attachment of Functional Moieties : The hydroxyl groups can serve as handles to attach fluorescent tags, biotin, or other reporter groups. This would create multifunctional probes for studying biological systems.

Table 2: Potential Derivatization Reactions

| Reaction Site | Type of Reaction | Potential Outcome/Application |

| Hydroxyl Groups (C3, C4, C6) | Sulfation | Create analogs of sulfated glycosaminoglycans (GAGs) to study GAG-protein interactions. nih.gov |

| Phosphorylation | Generate phosphorylated sugar analogs to investigate carbohydrate metabolism. | |

| Glycosylation | Use as an acceptor in glycosylation reactions to build oligosaccharides. masterorganicchemistry.com | |

| Halogenation (e.g., Fluorination) | Enhance metabolic stability and modulate binding properties. rsc.org | |

| N-Trifluoroacetyl Group | Deprotection (Hydrolysis) | Expose the C2-amino group for further functionalization, such as N-alkylation or attachment of other acyl groups. nih.govnih.gov |

| Anomeric Carbon (C1) | Glycosylation | Act as a glycosyl donor to synthesize oligosaccharides and glycoconjugates. researchgate.net |

Expanded Applications in Chemical Biology Probes and Tools

The unique properties of the trifluoroacetamido group make this compound an attractive candidate for various applications in chemical biology, an area that remains significantly underexplored.

¹⁹F NMR Probes : Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for studying biological systems because of the 100% natural abundance of the ¹⁹F nucleus and the near-total absence of fluorine in nature, which provides a clear background for detection. nih.govacs.org The three magnetically equivalent fluorine atoms of the trifluoroacetyl group generate a single, sharp resonance, making this compound an ideal probe. It could be used to:

Monitor the binding of the sugar to carbohydrate-binding proteins (lectins) or enzymes (e.g., kinases, glycosyltransferases). acs.org

Study enzyme kinetics in real-time without the need for radioactive labels.

Screen for inhibitors of carbohydrate-processing enzymes.

Chemoenzymatic Synthesis : Research has shown that UDP-N-trifluoroacetylglucosamine can act as a substrate for certain N-acetylglucosaminyltransferases. nih.gov This opens the door to using the compound in chemoenzymatic strategies to incorporate a "masked" glucosamine residue into complex oligosaccharides. The trifluoroacetyl group can be selectively removed later to reveal the primary amine for further modification, a strategy not easily achievable with the natural N-acetyl group. nih.gov

Metabolic Labeling and Inhibition : Given its structural similarity to D-glucosamine and N-acetyl-D-glucosamine, the compound could potentially be taken up by cells and enter metabolic pathways. It could act as an inhibitor of enzymes involved in the hexosamine biosynthesis pathway or N-linked glycosylation, similar to how 2-Deoxy-D-glucose inhibits glycolysis. wikipedia.org The altered steric and electronic properties of the N-trifluoroacetyl group compared to the N-acetyl group may lead to different biological activities and metabolic fates, representing a rich area for future investigation. chemimpex.com

Table 3: Summary of Potential Chemical Biology Applications

| Application Area | Principle | Potential Insights |

| ¹⁹F NMR Spectroscopy | The trifluoromethyl group serves as a sensitive NMR reporter. nih.gov | Real-time monitoring of protein-carbohydrate interactions, enzyme kinetics, and conformational changes. acs.org |

| Chemoenzymatic Synthesis | Acts as a substrate for glycosyltransferases, introducing a selectively removable protecting group. nih.gov | Facilitates the synthesis of complex glycoconjugates with unique functionalities at the glucosamine nitrogen. |

| Metabolic Probes/Inhibitors | May be recognized by cellular transporters and enzymes involved in carbohydrate metabolism. chemimpex.com | Elucidation of metabolic pathways; potential as a therapeutic agent by modulating glycosylation or other metabolic processes. |

| Glycoprotein (B1211001) Research | Serves as a building block for synthesizing glycopeptides and glycoproteins. chemimpex.com | Understanding the role of specific carbohydrate structures in protein folding, stability, and function. |

Q & A

Q. What are the established synthetic routes for 2-Deoxy-2-trifluoroacetamido-d-glucose, and what are their key challenges?

The compound is typically synthesized via selective trifluoroacetylation of glucosamine derivatives. A common approach involves protecting hydroxyl groups with acetyl or benzyl groups, followed by trifluoroacetylation of the amine at the C2 position. Key challenges include avoiding over-acylation and ensuring regioselectivity, as competing reactions at other hydroxyl groups can reduce yield. Reaction optimization (e.g., temperature control, stoichiometric ratios) is critical to minimize byproducts . Purification often requires column chromatography or recrystallization to isolate the desired product .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is pivotal for confirming regiochemistry and verifying the trifluoroacetamido group. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1680 cm⁻¹). High-performance liquid chromatography (HPLC) or GC-TOFMS can assess purity, particularly for detecting residual solvents or unreacted intermediates .

Q. What are the primary biochemical applications of this compound in glycoscience research?

The compound serves as a precursor for synthesizing glycosides and glycoconjugates, enabling studies on glycosyltransferase and glycosidase activity. Its trifluoroacetamido group enhances metabolic stability compared to natural glucosamine, making it useful in probing carbohydrate-mediated processes like cell signaling and immune response modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic uptake data between this compound and related analogs (e.g., 2-deoxy-d-glucose)?

Discrepancies may arise from differences in membrane transport efficiency or phosphorylation rates. To address this, comparative studies using radiolabeled isotopes (e.g., ³H or ¹⁴C) can quantify cellular uptake. Hexokinase activity assays should be performed to determine if the trifluoroacetamido group inhibits phosphorylation, which would explain reduced metabolic trapping compared to 2-deoxy-d-glucose . Additionally, molecular dynamics simulations can model interactions with glucose transporters (GLUTs) to identify steric or electronic hindrances .

Q. What experimental design considerations are critical for studying this compound’s role in enzymatic glycosylation?

Researchers must optimize reaction buffers (pH, ionic strength) to maintain enzyme stability while avoiding trifluoroacetate-induced denaturation. Control experiments with natural substrates (e.g., N-acetylglucosamine) are essential to benchmark activity. Kinetic parameters (Km, Vmax) should be measured using stopped-flow techniques or fluorescence-based assays to detect subtle differences in enzyme affinity caused by the trifluoroacetamido group .

Q. How can contradictory results in crystallographic studies of glycoproteins incorporating this analog be analyzed?

Discrepancies in crystal structures may stem from altered hydrogen-bonding patterns due to the electronegative trifluoromethyl group. To resolve this, perform molecular replacement using existing glucosamine-bound structures as templates, and validate electron density maps with omit maps. Differential scanning calorimetry (DSC) can assess whether the analog destabilizes protein folding, which might explain crystallization challenges .

Q. What strategies mitigate decomposition of this compound during long-term storage?

Store the compound desiccated at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the trifluoroacetamido group. Lyophilization in the presence of stabilizing excipients (e.g., trehalose) can enhance shelf life. Regular HPLC analysis is recommended to monitor degradation, particularly the emergence of free glucosamine or trifluoroacetic acid .

Methodological Resources

- Synthesis Protocols : Review multi-step protection-deprotection strategies for glucosamine derivatives .

- Analytical Workflows : Combine NMR, MS, and GC-TOFMS for structural validation .

- Enzymatic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) to quantify glycosidase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.